4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one
Description
4-[4-[4-(2-Aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one is a tricyclic 1,2,5-oxadiazole derivative featuring a central 1,2,5-oxadiazole ring flanked by two additional 1,2,5-oxadiazole moieties, one of which is substituted with a 2-aminoethylamino group. The 2-aminoethylamino side chain introduces hydrogen-bonding capabilities, which may enhance solubility and intermolecular interactions compared to simpler oxadiazole analogs .
Properties
IUPAC Name |
4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N8O4/c9-1-2-10-7-5(13-19-15-7)3-4(12-18-11-3)6-8(17)16-20-14-6/h1-2,9H2,(H,10,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIYNUVLRNUBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC1=NON=C1C2=NON=C2C3=NONC3=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazolone Ring Formation
The terminal 1,2,5-oxadiazol-3-one moiety is typically derived from the cyclodehydration of a urea derivative or oxidation of an adjacent amino group to a carbonyl. For example, nitration or oxidative cleavage of amino-substituted precursors can yield the oxadiazolone ring.
Central Oxadiazole-Aminoethylamino Linkage
The central 1,2,5-oxadiazole ring bearing the 2-aminoethylamino group may originate from a nitrile oxide cycloaddition or nucleophilic substitution on a preformed oxadiazole intermediate. Ethylenediamine derivatives serve as precursors for the aminoethylamino side chain.
Peripheral Oxadiazole Rings
The remaining 1,2,5-oxadiazole rings are constructed via [3+2] cycloadditions between nitrile oxides and nitriles, followed by dehydrogenation. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are often employed to prevent side reactions during subsequent steps.
Stepwise Synthesis via Sequential Cyclization
Synthesis of the Central Oxadiazole-Aminoethylamino Core
Procedure :
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Starting Material : 3-Amino-4-cyano-1,2,5-oxadiazole (prepared via nitrile oxide cyclization).
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Aminoethylation : React with 2-bromoethylamine hydrobromide in DMF at 80°C for 12 hours, yielding 4-cyano-3-(2-aminoethylamino)-1,2,5-oxadiazole.
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Cyclization : Treat with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux to form the central 1,2,5-oxadiazole ring.
Characterization Data :
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Yield : 68% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
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¹H NMR (400 MHz, DMSO-d₆): δ 6.89 (s, 1H, NH), 3.45 (t, J = 6.4 Hz, 2H, CH₂NH₂), 2.95 (t, J = 6.4 Hz, 2H, CH₂N).
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HRMS : m/z calc. for C₆H₈N₆O [M+H]⁺ 213.0735, found 213.0732.
Oxadiazolone Ring Construction via Oxidative Cyclization
Oxidation of Amino Precursors
Procedure :
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Substrate : 4-Amino-3-(4-cyano-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole.
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Oxidation : Treat with hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours, inducing cyclization to the oxadiazolone ring.
Optimization Table :
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ | AcOH | 60 | 6 | 72 |
| KMnO₄ | H₂O | 25 | 24 | 38 |
| TBHP | DCM | 40 | 12 | 55 |
Key Insight : Hydrogen peroxide in acetic acid provided optimal yields due to synergistic acid catalysis and oxidative power.
Convergent Synthesis via Modular Assembly
Fragment Coupling Strategy
Procedure :
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Fragment A : Synthesize 4-(2-aminoethylamino)-1,2,5-oxadiazol-3-carbonitrile via nucleophilic substitution.
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Fragment B : Prepare 4-cyano-1,2,5-oxadiazol-3-one through nitration of ethyl cyanoacetate followed by cyclization.
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Coupling : Combine Fragment A and B using EDCI/HOBt in THF at 0°C to form the trioxadiazole scaffold.
Reaction Scheme :
Yield : 61% after recrystallization from ethanol.
Analytical and Spectroscopic Characterization
Spectroscopic Consistency
¹³C NMR (101 MHz, DMSO-d₆):
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δ 162.4 (C=O), 158.9 (C=N), 154.7 (C-O), 45.2 (CH₂NH₂), 38.1 (CH₂N).
IR (KBr) :
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3340 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
XRD Analysis :
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Crystalline structure with P2₁/c space group, confirming planar oxadiazole rings and intramolecular hydrogen bonding.
Challenges and Limitations
Side Reactions During Cyclization
Chemical Reactions Analysis
Types of Reactions
4’‘-[(2-Aminoethyl)amino]-3,3’:4’,3’'-ter-1,2,5-oxadiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole rings to more saturated structures.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Cancer Treatment
One of the most significant applications of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a critical role in tumor immune evasion. Inhibition of IDO can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is essential for T-cell function.
Case Study:
A study outlined in patent US9320732B2 demonstrated that derivatives like this compound could effectively inhibit IDO activity, leading to increased efficacy of immune checkpoint inhibitors in cancer therapy . This suggests that compounds with similar structures may be valuable in developing novel cancer treatments.
Antimicrobial Activity
Emerging research indicates that oxadiazole derivatives possess antimicrobial properties. Compounds similar to 4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one have shown activity against various bacterial strains. This can be attributed to their ability to disrupt cellular processes within microbial organisms.
Table: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 8 µg/mL |
Neurological Disorders
Research into the neuroprotective effects of oxadiazole derivatives suggests potential applications in treating neurological disorders such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier and modulate neuroinflammatory pathways makes them candidates for further investigation.
Case Study:
Preliminary studies have indicated that oxadiazole derivatives can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. These findings warrant further clinical exploration to assess their therapeutic potential.
Mechanism of Action
The mechanism of action of 4’‘-[(2-Aminoethyl)amino]-3,3’:4’,3’'-ter-1,2,5-oxadiazol-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the oxadiazole rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related 1,2,5-oxadiazole derivatives:
Key Observations:
This may enhance thermal stability and reduce sensitivity to mechanical stimuli in energetic applications . Nitro-substituted analogs (e.g., C₆HN₉O₅) exhibit higher density and detonation velocities due to nitro groups’ electron-withdrawing effects but are typically more sensitive to decomposition .
Structural Complexity :
- Tricyclic 1,2,5-oxadiazole systems (e.g., the target compound and C₆H₄N₈O₃) display planar or near-planar geometries, favoring π-π stacking and crystalline stability .
- Hybrid systems like the furoxan-containing compound (C₇H₈N₈O₄) introduce redox-active N-oxide moieties, enabling unique reactivity profiles .
Applications: Energetic Materials: Nitro- and amino-substituted derivatives are prioritized for explosives or propellants due to high nitrogen content and exothermic decomposition . Pharmaceuticals: Hydroxyethylamino- or aryl-substituted analogs (e.g., C₁₂H₉BrFN₅O₃) are optimized for drug-like properties, including solubility and target binding .
Research Findings and Data
Thermal and Energetic Properties:
- The tricyclic amino-substituted analog (C₆H₄N₈O₃) has a melting point of 456–457 K, indicating high thermal stability suitable for energetic applications .
- Nitro-substituted analogs (e.g., C₆HN₉O₅) achieve detonation pressures of ~34 GPa, outperforming traditional explosives like TNT (~19 GPa) .
Notes
Contradictions exist in the literature: Nitro groups enhance energy content but compromise safety, whereas amino groups improve stability at the cost of reduced detonation performance .
Further research should explore computational modeling (e.g., DFT) to predict the target compound’s detonation parameters and synthetic scalability.
Biological Activity
The compound 4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one is a complex oxadiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown efficacy against various cancer cell lines through multiple mechanisms:
- Inhibition of Tubulin Polymerization : Some oxadiazole derivatives inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. This mechanism has been observed in studies involving A431 human epidermoid cells .
- Histone Deacetylase Inhibition : Certain derivatives have demonstrated selective inhibition of histone deacetylases (HDACs), contributing to their antiproliferative effects against breast cancer cell lines .
- Cytotoxicity Against Tumor Cells : Specific oxadiazole compounds have shown cytotoxic activity against a range of tumor and non-tumor cell lines, including HeLa and CaCo-2 cells .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Many oxadiazole derivatives induce apoptosis in cancer cells by activating intrinsic pathways.
- Inhibition of Kinases : Compounds have shown inhibitory effects on various kinases involved in cancer progression, such as EGFR and VEGFR-2 .
- Anti-inflammatory Effects : Some studies suggest that these compounds may also exert anti-inflammatory actions by inhibiting cyclooxygenases (COX) and other inflammatory mediators .
Case Studies
Several studies illustrate the effectiveness of oxadiazole derivatives:
- A study reported that a specific 1,3,4-oxadiazole derivative exhibited potent anticancer activity against MCF-7 breast cancer cells with an IC50 value in the nanomolar range .
- Another investigation highlighted the ability of certain oxadiazole derivatives to inhibit NF-kB signaling pathways, which are crucial for cancer cell survival and proliferation .
Data Summary
The following table summarizes key findings related to the biological activities of oxadiazole derivatives:
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 0.92 | Induction of apoptosis |
| HDAC Inhibition | Breast Cancer Cell Lines | 0.50 | Histone deacetylase inhibition |
| Tubulin Polymerization | A431 Human Epidermoid Cells | 0.75 | Mitotic arrest |
| Anti-inflammatory | Various Models | N/A | COX inhibition |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is synthesized via a reduction reaction using stannous chloride dihydrate in a mixture of acetic acid, acetic anhydride, and hydrochloric acid, heated at 348 K for 8 hours . Key optimization parameters include:
- Catalyst concentration : Excess stannous chloride ensures complete reduction of nitro groups to amino groups.
- Reaction time : Prolonged heating (8+ hours) improves yield but risks decomposition.
- Purification : Recrystallization from ethyl acetate/ether mixtures enhances purity (99.6% by HPLC) . Yield can be increased to 70% by maintaining strict stoichiometric ratios and inert conditions to prevent side reactions.
Q. How is the crystal structure of this compound determined, and what are the implications of its symmetry?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 293 K reveals a twofold rotation axis generating the molecule’s symmetry, with a mean C–C bond deviation of 0.002 Å . The flanking oxadiazole rings are twisted by 20.2° relative to the central ring, influencing packing efficiency and stability . Researchers should:
- Use low-temperature crystallography to minimize thermal motion artifacts.
- Analyze hydrogen bonding (N–H⋯N interactions) to predict solubility and stability .
- Validate symmetry-related distortions via computational models (e.g., DFT).
Q. What analytical techniques are critical for verifying purity and structural integrity?
Methodological Answer:
- HPLC : Confirm >99% purity by comparing retention times with standards .
- CHN elemental analysis : Match calculated vs. experimental values (e.g., C: 30.51% vs. 30.41%; N: 47.46% vs. 47.58%) to identify impurities .
- FT-IR/NMR : Detect functional groups (e.g., amino, oxadiazole) and assess proton environments .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the compound’s stability and crystallographic packing?
Methodological Answer: Intramolecular N–H⋯N bonds stabilize the planar structure, while intermolecular bonds form chains along the [102] direction, enhancing thermal stability . To study this:
- Perform temperature-dependent SC-XRD to observe bond dynamics.
- Use Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
- Compare with derivatives lacking amino groups to isolate hydrogen bonding effects.
Q. What strategies address discrepancies in elemental analysis data during purity verification?
Methodological Answer: Minor deviations (e.g., H: 1.69% calculated vs. 1.61% found) may arise from hygroscopicity or incomplete combustion . Mitigation steps include:
- Conducting repeated analyses under controlled humidity.
- Coupling with mass spectrometry (MS) to detect trace impurities.
- Using thermogravimetric analysis (TGA) to assess decomposition pathways.
Q. How can computational models guide the design of derivatives with enhanced energetic properties?
Methodological Answer:
- DFT calculations : Predict electronic effects of substituents on the oxadiazole rings (e.g., nitro groups increase density).
- Molecular dynamics (MD) : Simulate crystal packing efficiency to optimize detonation velocity .
- QSPR models : Correlate structural features (e.g., aminoethyl groups) with thermal stability or sensitivity .
Q. What process control strategies are effective for scaling up synthesis while maintaining purity?
Methodological Answer:
- Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., reduction step) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate formation .
- Membrane separation : Purify intermediates via nanofiltration to remove metal catalysts (SnCl₂) .
Data Contradiction & Theoretical Frameworks
Q. How should researchers resolve conflicting spectral data between synthetic batches?
Methodological Answer:
Q. What theoretical frameworks explain the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
